molecular formula C7H8N2O3 B2800050 4-Methoxy-2-methylpyrimidine-5-carboxylic acid CAS No. 72411-88-2

4-Methoxy-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B2800050
CAS No.: 72411-88-2
M. Wt: 168.152
InChI Key: BZKLIDDLMRGFMZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-methoxypyrimidine with a suitable carboxylating agent under acidic or basic conditions to introduce the carboxylic acid group at the 5-position . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the cyclization and carboxylation processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization, distillation, and chromatography is also common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction can produce pyrimidine-5-alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized pyrimidine compounds .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects . The exact pathways and targets vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methylpyrimidine-5-carboxylic acid is unique due to the presence of both methoxy and methyl groups, which confer specific steric and electronic effects. These effects influence its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

4-methoxy-2-methylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKLIDDLMRGFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72411-88-2
Record name 4-methoxy-2-methylpyrimidine-5-carboxylic acid
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